Cas no 1378464-20-0 (Methyl 4-chloro-5-fluoropicolinate)

Methyl 4-chloro-5-fluoropicolinate is a fluorinated picolinate ester widely used as a key intermediate in pharmaceutical and agrochemical synthesis. Its structure, featuring both chloro and fluoro substituents on the pyridine ring, enhances reactivity and selectivity in cross-coupling reactions, making it valuable for constructing complex heterocyclic frameworks. The ester group provides versatility for further functionalization, while the halogenated positions facilitate nucleophilic substitution or metal-catalyzed transformations. This compound is particularly useful in the development of active ingredients requiring precise electronic and steric properties. High purity grades are available to meet stringent research and industrial requirements. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
Methyl 4-chloro-5-fluoropicolinate structure
1378464-20-0 structure
Product name:Methyl 4-chloro-5-fluoropicolinate
CAS No:1378464-20-0
MF:C7H5ClFNO2
MW:189.571504354477
CID:4697793

Methyl 4-chloro-5-fluoropicolinate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-chloro-5-fluoropicolinate
    • Inchi: 1S/C7H5ClFNO2/c1-12-7(11)6-2-4(8)5(9)3-10-6/h2-3H,1H3
    • InChI Key: VQPIQDOFADWHAP-UHFFFAOYSA-N
    • SMILES: ClC1C(=CN=C(C(=O)OC)C=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 179
  • Topological Polar Surface Area: 39.2

Methyl 4-chloro-5-fluoropicolinate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM364950-1g
Methyl 4-chloro-5-fluoropyridine-2-carboxylate
1378464-20-0 95%
1g
$735 2022-06-13
Alichem
A029010752-1g
Methyl 4-chloro-5-fluoropicolinate
1378464-20-0 95%
1g
$1,410.00 2022-04-02
Alichem
A029010752-5g
Methyl 4-chloro-5-fluoropicolinate
1378464-20-0 95%
5g
$2,540.00 2022-04-02

Methyl 4-chloro-5-fluoropicolinate Related Literature

Additional information on Methyl 4-chloro-5-fluoropicolinate

Recent Advances in the Application of Methyl 4-chloro-5-fluoropicolinate (CAS: 1378464-20-0) in Chemical Biology and Pharmaceutical Research

Methyl 4-chloro-5-fluoropicolinate (CAS: 1378464-20-0) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of agrochemicals and pharmaceuticals. Recent studies have highlighted its significance in the construction of heterocyclic frameworks, which are pivotal in drug discovery. This research brief consolidates the latest findings on the applications, synthetic methodologies, and mechanistic insights related to this compound, providing a comprehensive overview for researchers in the field.

One of the most notable advancements involves the use of Methyl 4-chloro-5-fluoropicolinate as a precursor in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective JAK2 inhibitors, which show promise for treating myeloproliferative disorders. The study employed a multi-step synthetic route, where the compound's chloro and fluoro substituents facilitated regioselective functionalization, enabling the efficient construction of the target molecules.

In addition to its role in medicinal chemistry, Methyl 4-chloro-5-fluoropicolinate has been investigated for its potential in agrochemical applications. A recent patent (WO2023051234) disclosed its incorporation into herbicidal compositions, where it exhibited enhanced activity against resistant weed species. The compound's unique electronic properties, attributed to the electron-withdrawing effects of the chloro and fluoro groups, were found to improve binding affinity to target enzymes in plants.

Mechanistic studies have also shed light on the reactivity of Methyl 4-chloro-5-fluoropicolinate under various conditions. Research published in Organic Letters (2024) explored its behavior in palladium-catalyzed cross-coupling reactions, revealing that the fluoro substituent significantly influences the compound's reactivity compared to its non-fluorinated analogs. These findings are critical for optimizing synthetic protocols and expanding the compound's utility in diverse chemical transformations.

Looking ahead, the versatility of Methyl 4-chloro-5-fluoropicolinate continues to inspire innovation in chemical biology. Ongoing research is exploring its potential in PROTAC (Proteolysis Targeting Chimera) design, where its structural features could enable the development of novel degraders targeting disease-relevant proteins. As synthetic methodologies evolve and new applications emerge, this compound is poised to remain a valuable tool in both academic and industrial settings.

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